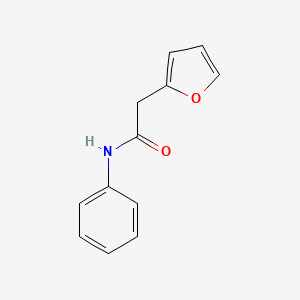![molecular formula C13H12FNOS B14309824 4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide CAS No. 116524-31-3](/img/structure/B14309824.png)
4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that features a fluorine atom, a thiophene ring, and a benzamide moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry and material science . The presence of the thiophene ring, a five-membered sulfur-containing heterocycle, imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide typically involves the functionalization of the thiophene ring and subsequent coupling with a benzamide derivative. One common method includes the direct fluorination of thiophene derivatives using reagents like sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) under controlled conditions . The fluorinated thiophene is then coupled with an appropriate benzamide precursor through amide bond formation, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of intermediates through crystallization or chromatography and the final product is often obtained in high purity through recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Br2, HNO3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation . The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, contributing to its biological efficacy .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-[1-(thiophen-2-yl)methyl]benzamide
- 4-Fluoro-N-[1-(thiophen-3-yl)ethyl]benzamide
- 4-Fluoro-N-[1-(furan-2-yl)ethyl]benzamide
Uniqueness
4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide is unique due to the specific positioning of the fluorine atom and the thiophene ring, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development .
Properties
CAS No. |
116524-31-3 |
|---|---|
Molecular Formula |
C13H12FNOS |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-fluoro-N-(1-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H12FNOS/c1-9(12-3-2-8-17-12)15-13(16)10-4-6-11(14)7-5-10/h2-9H,1H3,(H,15,16) |
InChI Key |
QGVJVOMCMITTGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


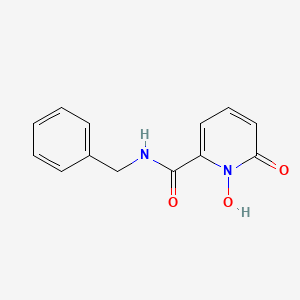
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
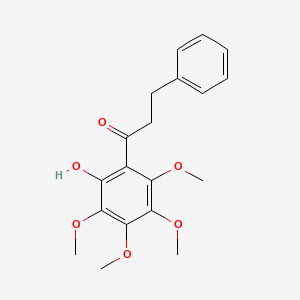
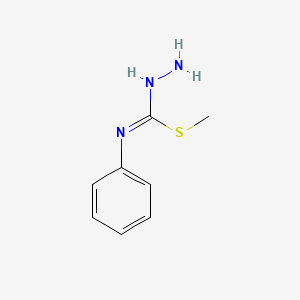

![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)

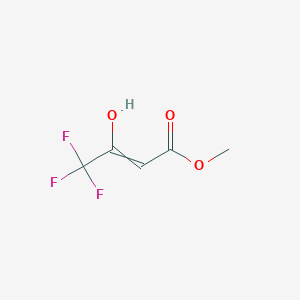

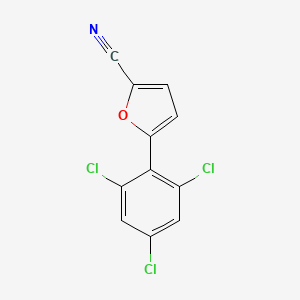
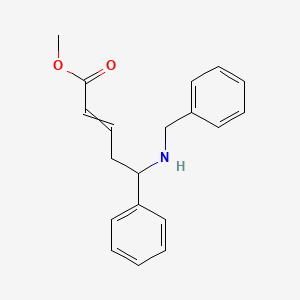
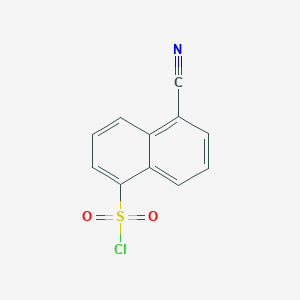
![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)
